Potency at hM4Di DREADD: CNO vs. Clozapine vs. Compound 21
In a direct comparative study assessing agonist activity at the inhibitory hM4Di DREADD, clozapine N-oxide (CNO) exhibited an EC50 of 8.1 nM, whereas its parent compound clozapine was approximately 19-fold more potent with an EC50 of 0.42 nM. The next-generation agonist compound 21 demonstrated an intermediate potency (EC50 = 2.95 nM) [1]. The dihydrochloride salt of CNO is the water-soluble formulation of this agonist, enabling precise aqueous dosing for the same pharmacological target engagement.
| Evidence Dimension | Agonist potency (EC50) at human M4 muscarinic DREADD (hM4Di) |
|---|---|
| Target Compound Data | 8.1 nM (Clozapine N-oxide) |
| Comparator Or Baseline | 0.42 nM (Clozapine); 2.95 nM (Compound 21) |
| Quantified Difference | CNO is 19.3-fold less potent than clozapine; CNO is 2.7-fold less potent than compound 21. |
| Conditions | In vitro functional assay measuring G-protein activation in cells expressing hM4Di. |
Why This Matters
This head-to-head comparison provides quantitative justification for selecting CNO (and its water-soluble dihydrochloride salt) when a less potent, potentially more titratable DREADD agonist is required, or when the use of the highly potent, psychoactive parent compound clozapine is inappropriate.
- [1] Jendryka M, Palchaudhuri M, Ursu D, van der Veen B, Liss B, Kätzel D, Nissen W, Pekcec A. Pharmacokinetic and pharmacodynamic actions of clozapine-N-oxide, clozapine, and compound 21 in DREADD-based chemogenetics in mice. Sci Rep. 2019;9(1):4522. View Source
